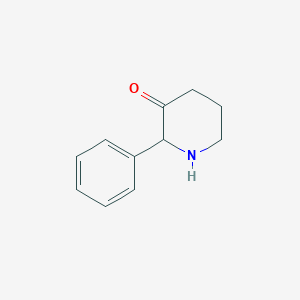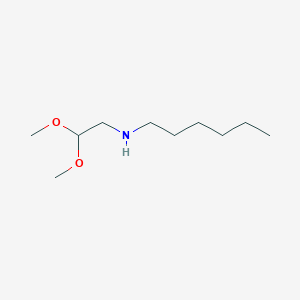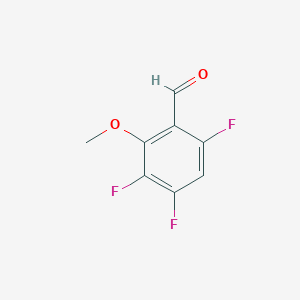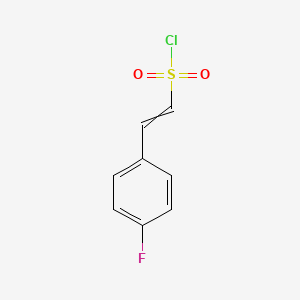
2-Phenyl-3-oxo-piperidine
Vue d'ensemble
Description
2-Phenyl-3-oxo-piperidine is a heterocyclic organic compound featuring a piperidine ring with a phenyl group attached to the second carbon and a ketone group at the third carbon. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various pharmaceuticals and biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-oxo-piperidine typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . Another approach involves the oxidation of piperidine derivatives using reagents like sodium chlorite under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. For instance, starting from inexpensive 4-chloronitrobenzene and piperidine, an eight-step procedure can be used to produce the compound efficiently . This method includes steps such as oxidation, cyclization, and purification through recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-3-oxo-piperidine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding lactams using oxidizing agents like sodium chlorite.
Reduction: Hydrogenation to form piperidine derivatives using catalysts such as palladium or rhodium.
Substitution: Reactions with Grignard reagents to form substituted piperidines.
Common Reagents and Conditions:
Oxidation: Sodium chlorite under a CO2 atmosphere.
Reduction: Palladium or rhodium catalysts.
Substitution: Grignard reagents in suitable solvents.
Major Products:
Oxidation: Formation of lactams.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted piperidines.
Applications De Recherche Scientifique
2-Phenyl-3-oxo-piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiproliferative effects.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Employed in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Phenyl-3-oxo-piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to exhibit biological activities by inhibiting enzymes or interacting with receptors in the body . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in drug synthesis.
Piperine: An N-acylpiperidine found in plants, known for its antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects.
Uniqueness: 2-Phenyl-3-oxo-piperidine stands out due to its specific structural features, which confer unique reactivity and biological activity. Its phenyl and ketone groups provide distinct sites for chemical modification, making it a valuable intermediate in the synthesis of diverse compounds .
Propriétés
Formule moléculaire |
C11H13NO |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
2-phenylpiperidin-3-one |
InChI |
InChI=1S/C11H13NO/c13-10-7-4-8-12-11(10)9-5-2-1-3-6-9/h1-3,5-6,11-12H,4,7-8H2 |
Clé InChI |
ZGCNTWPBBJTVKU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(NC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B8675154.png)











![N-(1H-pyrrolo[2,3-c]pyridin-7-yl)propanamide](/img/structure/B8675227.png)

